5-Ethyl-2-isopropyl-4-methyloxazole
Description
Molecular Formula: C₉H₁₅NO Average Mass: 153.225 g/mol CAS Registry Number: 102586-54-9 Structural Features:
- SMILES: CCC1=C(N=C(O1)C(C)C)C
- InChI Key: IEYWMNYHQSDLRX-UHFFFAOYSA-N
- Substituent Positions: Ethyl at C5, isopropyl at C2, and methyl at C4 on the oxazole ring .
This heterocyclic compound belongs to the oxazole family, characterized by a five-membered aromatic ring containing one oxygen and one nitrogen atom. Oxazoles are valued in medicinal chemistry and flavor/fragrance industries due to their stability and electronic properties.
Properties
CAS No. |
102586-54-9 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
5-ethyl-4-methyl-2-propan-2-yl-1,3-oxazole |
InChI |
InChI=1S/C9H15NO/c1-5-8-7(4)10-9(11-8)6(2)3/h6H,5H2,1-4H3 |
InChI Key |
IEYWMNYHQSDLRX-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=C(O1)C(C)C)C |
Canonical SMILES |
CCC1=C(N=C(O1)C(C)C)C |
Synonyms |
Oxazole, 5-ethyl-4-methyl-2-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomer: 4-Ethyl-2-isopropyl-5-methyloxazole
Key Differences :
- Substituent Positions : Ethyl at C4, methyl at C5 (vs. ethyl at C5 in the target compound).
- Synonyms: 2-iso-Propyl-4-ethyl-5-methyloxazole, 4-ethyl-5-methyl-2-(1-methylethyl)-1,3-oxazole .
Impact of Substituent Orientation :
5-Ethyl-2,4-dimethyloxazole
Molecular Formula: C₇H₁₁NO Structural Differences: Replaces the isopropyl group at C2 with a methyl group. Functional Implications:
- Lipophilicity : Reduced steric hindrance from the smaller methyl group may increase solubility in polar solvents compared to the target compound.
- Applications : Simpler methyl-substituted oxazoles are often used as intermediates in drug synthesis, whereas bulkier isopropyl groups (as in the target) enhance thermal stability for fragrance applications .
Comparative Data Table
Research Findings and Gaps
- Synthetic Routes : The target compound’s synthesis likely involves cyclization of precursors with acetic anhydride (analogous to methods in ), but exact protocols are unspecified .
- Stability and Reactivity : Bulky isopropyl and ethyl groups in the target compound may confer resistance to oxidative degradation compared to dimethyl analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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